

Compatibility of disodium octaborate tetrahydrate with other chemical treatments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium octaborate tetrahydrate*

Cat. No.: *B1141745*

[Get Quote](#)

Technical Support Center: Disodium Octaborate Tetrahydrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the compatibility of **disodium octaborate tetrahydrate** with other chemical treatments. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general chemical compatibility of **disodium octaborate tetrahydrate**?

Disodium octaborate tetrahydrate (DOT) is a salt that is stable under normal conditions.^[1] In aqueous solutions, it forms boric acid and the borate anion.^[2] It is generally compatible with many substances, including most chemical pesticides, due to the near-neutral pH of its aqueous solution.^[3] However, it exhibits notable incompatibilities with certain classes of chemicals.

Q2: Is **disodium octaborate tetrahydrate** compatible with strong acids and bases?

Disodium octaborate tetrahydrate is a weak acid and can react with strong acids.^{[4][5]} In strongly acidic environments, the compound may undergo chemical changes that affect its solubility.^[6] While specific reaction products with various strong acids are not extensively

documented in readily available literature, it is advisable to avoid mixing DOT with strong acids unless the compatibility has been specifically tested.

Regarding bases, DOT is stable in neutral to slightly alkaline conditions.[6] However, its behavior with strong bases requires careful consideration.

Q3: What are the known incompatibilities of **disodium octaborate tetrahydrate**?

The most significant incompatibility of **disodium octaborate tetrahydrate** is with strong reducing agents, such as metal hydrides and alkali metals.[1][6] The reaction generates hydrogen gas, which can create an explosive hazard, especially in confined spaces.[1][6]

Q4: Can **disodium octaborate tetrahydrate** be mixed with pesticides and herbicides?

Yes, the aqueous solution of **disodium octaborate tetrahydrate** is close to neutral, which allows for good mixability with most chemical pesticides.[3] It is frequently used in agricultural applications as a fertilizer and in conjunction with pesticides.[7] However, compatibility can be influenced by the specific formulation of the pesticide. For instance, when mixed with certain inorganic manganese salts used as a nutrient source, precipitation can occur, especially in alkaline water.[8] Using a chelated form of manganese or adjusting the pH with boric acid can prevent this precipitation.[8]

Q5: What is the corrosive effect of **disodium octaborate tetrahydrate** on metals?

Disodium octaborate tetrahydrate is a weak acid and can be corrosive to some metals.[4] Quantitative corrosion testing has been performed according to the AWPA Test Procedure E 12-08. The results are summarized in the table below.

Data Presentation: Chemical Compatibility of Disodium Octaborate Tetrahydrate

Chemical/Material Class	Specific Agent(s)	Compatibility/Observation	Quantitative Data (if available)
Strong Reducing Agents	Metal hydrides, Alkali metals	Incompatible. Reacts to generate hydrogen gas, posing an explosion hazard. [1] [6]	Not applicable
Metals	SAE 1018 Steel	Corrosive	Corrosion Rate: 14 mpy (mils per year) [9]
CDA 230 85-15 Red Brass	Good compatibility	Corrosion Rate: 0.31 mpy [9]	
AA 2024-T3 Aluminum	Fair compatibility	Corrosion Rate: 1.77 mpy [9]	
G-90 Galvanized SAE 1018 Steel	Fair compatibility	Corrosion Rate: 3.63 mpy [9]	
Pesticides/Fungicides	Most chemical pesticides	Generally Compatible. [3]	No quantitative data available. Compatibility may vary with formulation.
Chlorothalonil	Incompatible when mixed with inorganic manganese salts and DOT. [8]	Causes precipitation.	
Cupric hydroxide + sulfur	Incompatible when mixed with manganese materials and DOT. [8]	Causes precipitation.	
Metal Salts	Inorganic manganese salts (e.g., manganese sulfate)	Potentially Incompatible. Can cause precipitation, especially in alkaline solutions. [8]	75-80% of manganese remained in solution. [8]

Chelated manganese salts	Compatible. No precipitation observed.[8]	100% of manganese remained in solution. [8]	
Wood Preservatives	Copper compounds	Compatible. Used in dual treatment systems and combined formulations.[10]	Synergistic effects observed.

Experimental Protocols

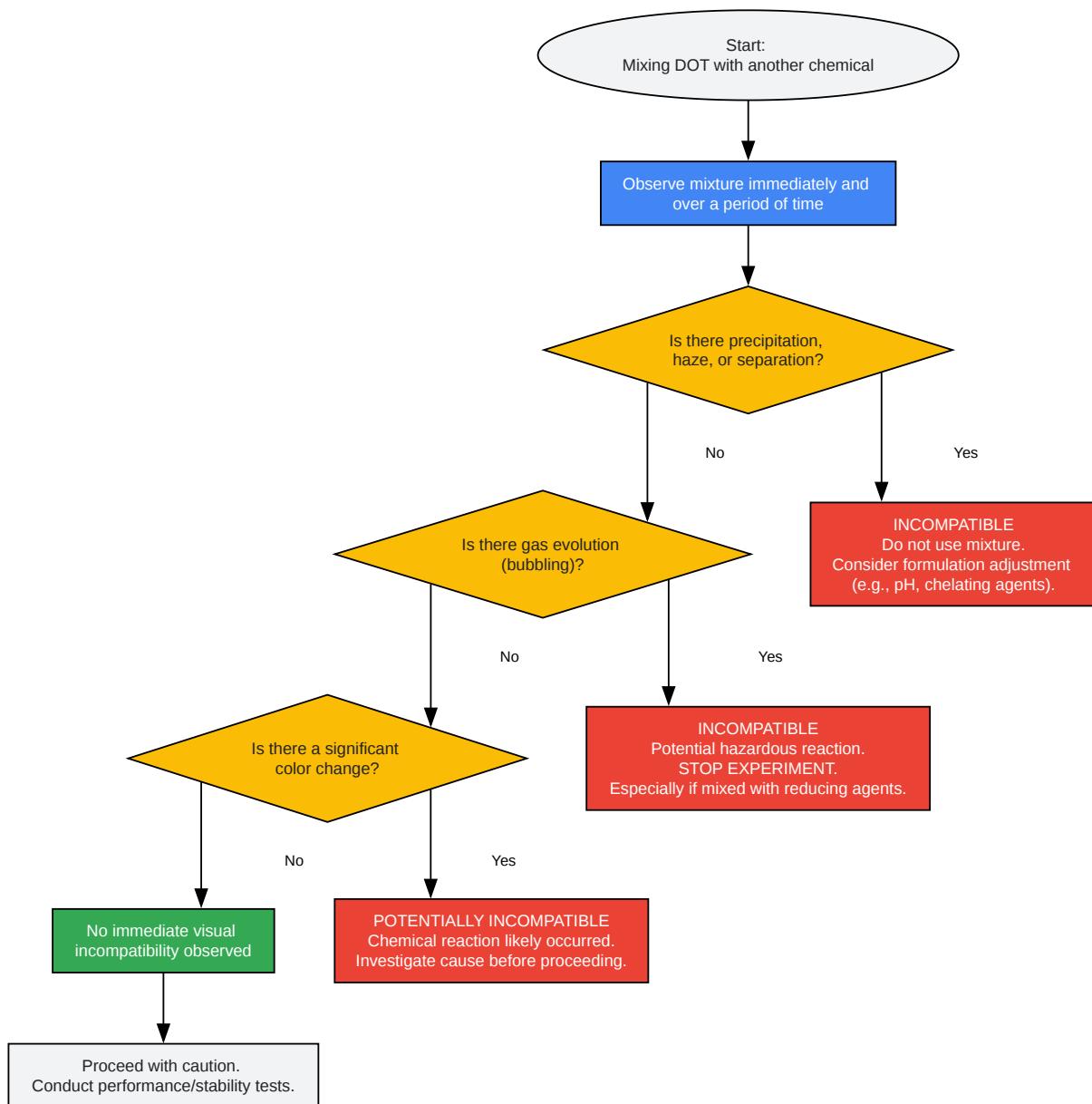
Generalized Protocol for Assessing Chemical Compatibility of **Disodium Octaborate Tetrahydrate** (Solid)

This protocol is a general guideline based on principles from ASTM D543 and OECD guidelines for chemical compatibility testing.[11][12][13] It should be adapted based on the specific chemical and application being tested.

1. Objective: To determine the physical and chemical compatibility of **disodium octaborate tetrahydrate** with a selected chemical treatment.

2. Materials:

- **Disodium octaborate tetrahydrate** (powder form)
- Test chemical (liquid or solid)
- Appropriate solvent (if applicable, e.g., deionized water)
- Sealed test containers (e.g., glass vials with chemically resistant caps)
- Control samples (DOT in solvent, test chemical in solvent)
- Analytical equipment for observation and analysis (e.g., pH meter, microscope, balance, spectrometer)


3. Procedure:

- Preparation of Test Mixtures:
 - Prepare a solution or suspension of **disodium octaborate tetrahydrate** at a concentration relevant to its intended application.
 - Prepare a solution or suspension of the test chemical at its intended use concentration.
 - In a test container, mix the **disodium octaborate tetrahydrate** solution/suspension with the test chemical solution/suspension in the desired ratio.
 - Prepare control samples of each component in the solvent.
- Incubation:
 - Seal the containers and store them under conditions relevant to the intended application (e.g., ambient temperature, elevated temperature).
 - Observe the mixtures at regular intervals (e.g., 1, 4, 24, 48 hours) for any signs of incompatibility.
- Observation and Analysis:
 - Visual Inspection: Look for signs of precipitation, color change, gas evolution, or phase separation.
 - pH Measurement: Measure the pH of the mixture and compare it to the controls. A significant change in pH may indicate a reaction.
 - Microscopic Examination: Examine any precipitate under a microscope to assess its crystalline structure.
 - Gravimetric Analysis: If a precipitate forms, separate it by filtration, dry, and weigh to quantify the extent of the reaction.
 - Chemical Analysis (Optional): If a reaction is suspected, use appropriate analytical techniques (e.g., spectroscopy, chromatography) to identify any new chemical species formed.

4. Data Interpretation:

- **Compatible:** No significant changes observed in the mixture compared to the controls.
- **Potentially Incompatible:** Minor changes observed (e.g., slight turbidity, small pH shift). Further testing under specific application conditions is recommended.
- **Incompatible:** Significant changes observed (e.g., heavy precipitation, gas evolution, significant color change). The combination should not be used.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for identifying chemical incompatibilities with **Disodium Octaborate Tetrahydrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. redox.com [redox.com]
- 2. santos.com [santos.com]
- 3. What is disodium octaborate tetrahydrate - Chemical Supplier Unilong [unilongindustry.com]
- 4. incidetechnologies.com [incidetechnologies.com]
- 5. valudor.com [valudor.com]
- 6. Buy Disodium octaborate tetrahydrate | 12280-03-4 [smolecule.com]
- 7. ases.in [ases.in]
- 8. Powell | Spray-Tank-Mix Compatibility of Manganese, Boron, and Fungicide: Solution pH and Precipitation¹ |Peanut Science [peanutscience.com]
- 9. irp.cdn-website.com [irp.cdn-website.com]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. Chemical Compatibility ASTM D543 [intertek.com]
- 12. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 13. oecd.org [oecd.org]
- To cite this document: BenchChem. [Compatibility of disodium octaborate tetrahydrate with other chemical treatments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1141745#compatibility-of-disodium-octaborate-tetrahydrate-with-other-chemical-treatments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com